1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
1-(2-benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-18(2)11-20(17(18)22)15-9-8-13(19)10-14(15)16(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAZGEHGLMRGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Staudinger synthesis, a classical route to β-lactams, involves [2+2] cycloaddition between a ketene and an imine. For the target compound, the imine is derived from 2-amino-4-chlorobenzophenone, while the ketene is generated in situ from 3,3-dimethylmalonyl chloride.
Reaction Scheme :
- Imine Formation : Condensation of 2-amino-4-chlorobenzophenone with formaldehyde yields the corresponding imine.
- Ketene Generation : Dehydrohalogenation of 3,3-dimethylmalonyl chloride using triethylamine produces the ketene intermediate.
- Cycloaddition : The ketene reacts with the imine to form the β-lactam ring.
Optimization of Reaction Conditions
- Solvent : Anhydrous dichloromethane or tetrahydrofuran ensures optimal ketene stability.
- Temperature : Reactions proceed at −20°C to suppress side reactions.
- Catalyst : Lewis acids like ZnCl₂ improve regioselectivity.
Yield : 45–60% after chromatographic purification.
Method 2: Intramolecular Cyclization of β-Amino Ketones
Synthesis of β-Amino Ketone Precursor
The β-amino ketone intermediate, 3-[(2-benzoyl-4-chlorophenyl)amino]-2,2-dimethylpropan-1-one, is synthesized via:
Cyclization to Form Azetidin-2-one Core
The β-amino ketone undergoes base-mediated cyclization:
- Conditions : NaOH (1M) in ethanol at reflux for 6 hours.
- Mechanism : Intramolecular nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
Yield : 70–75% after recrystallization from ethanol.
Method 3: Ring-Opening and Functionalization of Preformed β-Lactams
Synthesis of 3,3-Dimethylazetidin-2-one
The unsubstituted β-lactam is prepared via:
- Hofmann Rearrangement : 2,2-Dimethylsuccinimide treated with Br₂/NaOH yields 3,3-dimethylazetidin-2-one.
Introduction of the 2-Benzoyl-4-chlorophenyl Group
- Friedel-Crafts Acylation : Reacting the β-lactam with benzoyl chloride in the presence of AlCl₃ attaches the benzoyl group at the ortho position.
- Chlorination : Subsequent chlorination using Cl₂/FeCl₃ introduces the 4-chloro substituent.
Yield : 50–55% over two steps.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Staudinger Cycloaddition | 2-Amino-4-chlorobenzophenone, Malonyl chloride | Cycloaddition | 45–60 | High atom economy | Requires low temperatures |
| Intramolecular Cyclization | 4-Chloro-2-nitrobenzophenone, 3-Chloropropanone | Alkylation, Cyclization | 70–75 | High yield, fewer steps | Sensitive to steric hindrance |
| Ring-Opening Functionalization | Succinimide, Benzoyl chloride | Hofmann rearrangement, Acylation | 50–55 | Modular substitution | Multi-step, moderate yield |
Mechanistic Insights and Stereochemical Considerations
- Steric Effects : The 3,3-dimethyl groups hinder planar transition states, favoring cis-ring fusion in the β-lactam.
- Electrophilic Aromatic Substitution : Electron-withdrawing chloro and benzoyl groups direct incoming electrophiles to the para and ortho positions, respectively.
Chemical Reactions Analysis
Ring-Opening Reactions
The β-lactam ring is prone to nucleophilic attack due to its inherent strain. Hydrolysis and aminolysis are common:
The dimethyl groups at C3 sterically hinder nucleophilic attack, potentially slowing ring-opening kinetics compared to unsubstituted β-lactams .
Functionalization at the Aromatic Ring
The 4-chlorophenyl moiety participates in electrophilic substitution and coupling reactions:
The chlorine atom directs incoming electrophiles to the ortho and para positions relative to the benzoyl group .
Substituent-Specific Reactions
-
Benzoyl Group :
-
Chlorine Substitution :
Stability and Reaction Optimization
-
Thermal Stability : Decomposition observed >150°C, necessitating low-temperature reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates in coupling reactions .
-
Catalysis : Pd/C or CuI systems improve yields in cross-coupling reactions .
Data Tables
| Reaction | Catalyst/Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ |
Scientific Research Applications
1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s azetidinone ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt specific biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Benzoyl-4-chlorophenyl)-3-phenylurea: Shares a similar benzoyl and chlorophenyl structure but differs in the urea moiety.
1-(2-Benzoyl-4-chlorophenyl)-3-(2,6-dichlorophenyl)urea: Another related compound with additional chlorine substitutions.
Uniqueness: 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoyl and chlorophenyl derivatives, making it valuable for specific applications in research and industry.
Biological Activity
1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one is a synthetic organic compound characterized by its azetidinone ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein binding interactions. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a benzoyl group attached to a chlorophenyl moiety, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 321.78 g/mol |
| IUPAC Name | This compound |
| CAS Number | 303985-84-4 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The azetidinone ring is capable of mimicking natural substrates, allowing it to bind effectively to active sites on enzymes. This interaction can inhibit enzyme activity, disrupting specific biochemical pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures have been shown to inhibit the enzymatic activity of resuscitation promoting factors (rpfs), which are involved in the reactivation of dormant mycobacterial cells. This inhibition could potentially be leveraged in treatments targeting bacterial infections.
Biological Activity Studies
Several studies have evaluated the biological activities associated with this compound:
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits moderate antibacterial properties against various bacterial strains. The compound's ability to inhibit specific enzymes involved in bacterial metabolism may contribute to its effectiveness.
-
Enzyme Inhibition Studies :
- Acetylcholinesterase Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results indicate promising inhibitory activity, which could have implications for treating neurodegenerative diseases.
- Urease Inhibition : Urease inhibitors are crucial in managing conditions like kidney stones and urinary tract infections. Studies have shown that this compound demonstrates significant urease inhibitory activity.
Case Studies
Recent research highlights the potential of this compound in various pharmacological applications:
- Study on Protein Binding : A study conducted using bovine serum albumin (BSA) demonstrated that the compound binds effectively to BSA, which is indicative of its potential bioavailability and therapeutic efficacy. Fluorescence measurements were utilized to determine binding constants, revealing strong interactions between the compound and the protein.
- Antimicrobial Efficacy : A comprehensive evaluation of several derivatives revealed that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Benzoyl-4-chlorophenyl)-3,3-dimethylazetidin-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of chlorophenyl precursors with azetidinone derivatives. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts like triethylamine. Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, reaction time). For example, highlights the use of crystallographic validation to confirm structural fidelity post-synthesis, ensuring reaction efficiency .
Q. How can the structural integrity and purity of this compound be validated using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as in ) resolves ambiguous stereochemical configurations. Cross-referencing these methods minimizes analytical discrepancies .
Q. What are the critical parameters to consider when designing a stability study under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, testing pH ranges (1–10) and temperatures (4–40°C). Use accelerated degradation protocols with LC-MS to identify degradation products. For example, split-plot designs (as in ) can systematically evaluate interactions between pH, temperature, and storage duration. Monitor oxidation-prone functional groups (e.g., azetidinone rings) via FT-IR for structural changes .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model solvation dynamics, while experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational parameters. demonstrates the use of Molecular Operating Environment (MOE) software to reconcile docking results with experimental inhibition assays .
Q. How should environmental fate studies be designed to assess the compound's persistence and transformation products in aquatic systems?
- Methodological Answer : Follow OECD guidelines for hydrolysis, photolysis, and biodegradation testing. Use LC-MS/MS to quantify parent compounds and transformation products in water-sediment systems. ’s long-term environmental project outlines compartmental modeling to predict bioaccumulation potential and ecotoxicological endpoints. Include abiotic factors (e.g., sunlight, pH) to simulate real-world conditions .
Q. What crystallographic techniques are most suitable for elucidating the three-dimensional conformation of this azetidinone derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and crystal packing. and detail monoclinic crystal systems (space group P2₁) with β angles ~96°, requiring high-resolution detectors (e.g., CCD or PILATUS). Pair with Hirshfeld surface analysis to study intermolecular interactions influencing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
